molecular formula C10H6ClNO B6255502 8-chloroisoquinoline-1-carbaldehyde CAS No. 1367790-94-0

8-chloroisoquinoline-1-carbaldehyde

Cat. No.: B6255502
CAS No.: 1367790-94-0
M. Wt: 191.6
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Description

8-Chloroisoquinoline-1-carbaldehyde is a high-value chemical scaffold featuring both an electrophilic aldehyde group and a chlorinated isoquinoline heterocycle. This structure makes it a versatile building block in organic synthesis and medicinal chemistry research, particularly for the development of novel pharmacologically active compounds . The aldehyde functionality is a key reactive handle for constructing complex molecules via condensation reactions, such as the formation of Schiff bases, or for use in multi-component syntheses . The chlorinated isoquinoline core is a privileged structure in drug discovery, known for its wide range of biological activities . Research on similar quinoline-carbaldehyde derivatives has demonstrated their potential as novel inhibitors for specific enzyme targets, such as leishmanial methionine aminopeptidase 1, highlighting the value of this chemotype in infectious disease research . Furthermore, related chloroquinoline structures are investigated for their antiviral and antibacterial properties, suggesting potential applications for this compound in developing new anti-infective agents . This reagent is intended for use as a key synthetic intermediate in hit-to-lead optimization and for the exploration of new chemical space in academic and industrial R&D settings. This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

1367790-94-0

Molecular Formula

C10H6ClNO

Molecular Weight

191.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloroisoquinoline-1-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method includes the reaction of 8-chloroisoquinoline with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) under controlled conditions . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products Formed:

    Oxidation: 8-Chloroisoquinoline-1-carboxylic acid.

    Reduction: 8-Chloroisoquinoline-1-methanol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloroisoquinoline-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-chloroisoquinoline-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Effects

The chlorine atom’s position and electronic effects distinguish 8-chloroisoquinoline-1-carbaldehyde from analogs. Below is a comparative analysis of substituent impacts:

Compound Substituent Position Electronic Effect Melting Point (°C) Solubility in DMSO (mg/mL) Key Applications
This compound 8-Cl, 1-CHO Strong electron-withdrawing (Cl), activating (CHO) 152–154 45 Anticancer agent synthesis
Isoquinoline-1-carbaldehyde 1-CHO Neutral (no Cl), activating (CHO) 120–122 60 General organic synthesis
5-Chloroisoquinoline-1-carbaldehyde 5-Cl, 1-CHO Moderate electron-withdrawing (Cl) 145–147 50 Antimicrobial research
8-Methylisoquinoline-1-carbaldehyde 8-CH₃, 1-CHO Electron-donating (CH₃) 138–140 55 Catalysis studies

Key Observations :

  • Electronic Effects: The 8-Cl group in this compound significantly reduces electron density at the 1-position compared to non-chlorinated analogs, enhancing the aldehyde’s electrophilicity .
  • Solubility : Chlorine’s electronegativity reduces solubility in polar solvents relative to methyl-substituted analogs.
  • Thermal Stability : Higher melting points in chloro-derivatives correlate with stronger intermolecular interactions (e.g., halogen bonding) .

Pharmacological Relevance

  • Anticancer Activity: this compound derivatives exhibit superior inhibitory activity against tyrosine kinases (IC₅₀ = 0.8 nM) compared to 5-Cl analogs (IC₅₀ = 2.3 nM) due to optimized steric interactions .
  • Antimicrobial Potential: Chlorine’s position affects membrane permeability; 8-Cl derivatives show broader-spectrum activity against Gram-negative bacteria than methyl-substituted variants .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 8-chloroisoquinoline-1-carbaldehyde, and how can reaction conditions be optimized for higher yield?

  • Answer : Synthesis typically involves halogenation and formylation of the isoquinoline core. Key steps include:

  • Halogenation : Introducing chlorine at position 8 via electrophilic substitution, often using POCl₃ or NCS under anhydrous conditions.
  • Formylation : Employing Vilsmeier-Haack conditions (e.g., DMF/POCl₃) to introduce the aldehyde group at position 1.
  • Optimization involves adjusting solvent polarity (e.g., dichloromethane for halogenation), temperature (60–80°C for formylation), and stoichiometric ratios. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

  • Answer : Essential techniques include:

  • NMR : ¹H/¹³C NMR to confirm aldehyde proton (δ ~9.8–10.2 ppm) and chlorine-induced deshielding.
  • FT-IR : Strong C=O stretch (~1680–1720 cm⁻¹) and aromatic C-Cl (~550–750 cm⁻¹).
  • Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ and isotopic pattern from chlorine.
  • Report melting point, UV-Vis λ_max, and chromatographic retention times for reproducibility .

Q. How can researchers design initial pharmacological screening assays for this compound?

  • Answer : Prioritize target-based assays (e.g., enzyme inhibition for kinases or proteases) and cell viability assays (e.g., MTT on cancer lines). Use SAR-guided libraries to compare with analogs like 4-chloro-1-hydroxynaphthalene-2-carbaldehyde, noting substituent effects on bioactivity. Include positive controls (e.g., staurosporine for kinase inhibition) and validate hits with dose-response curves .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Answer : Use DFT calculations (e.g., Gaussian or ORCA) to map electron density and Fukui indices, identifying electrophilic centers. Molecular docking can simulate interactions with biological targets (e.g., ATP-binding pockets). Validate predictions experimentally via kinetic studies under varying pH and nucleophile concentrations .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell line variability). Mitigate by:

  • Standardizing protocols (e.g., CLIA-compliant assays).
  • Replicating studies in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Performing meta-analyses of published data to identify confounding variables (e.g., solvent DMSO % affecting permeability) .

Q. How do steric and electronic effects of the chloro and aldehyde substituents influence regioselectivity in further derivatization?

  • Answer : The electron-withdrawing aldehyde directs electrophiles to meta positions, while the chlorine at position 8 sterically hinders ortho substitution. Use Hammett plots to quantify substituent effects on reaction rates. Experimental validation via XRD of intermediates (e.g., Schiff bases) clarifies spatial constraints .

Q. What advanced purification techniques are recommended for isolating trace impurities in this compound?

  • Answer : Combine preparative HPLC (C18 column, acetonitrile/water gradient) with LC-MS to identify impurities (e.g., unreacted precursors or oxidation byproducts). For chiral impurities, use chiral stationary phases or recrystallization with enantiopure resolving agents .

Methodological Best Practices

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Answer : Follow guidelines from Beilstein Journal of Organic Chemistry:

  • Detail solvent purity, catalyst batches, and reaction monitoring intervals.
  • Include full spectral data in supplementary materials, annotated with acquisition parameters (e.g., NMR frequency, MS ionization mode).
  • For known compounds, cite prior syntheses; for novel derivatives, provide elemental analysis .

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioassays?

  • Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .

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